CID 71356663

Description

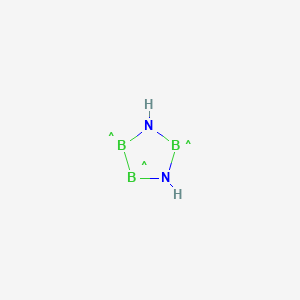

CID 71356663 is a chemical compound characterized by its unique structure, as illustrated in Figure 1 of , which includes a GC-MS total ion chromatogram, vacuum distillation fractions, and a mass spectrum . The compound may belong to a class of bioactive molecules, given the analytical methods (e.g., GC-MS, vacuum distillation) used for its characterization .

Properties

CAS No. |

24497-45-8 |

|---|---|

Molecular Formula |

B3H2N2 |

Molecular Weight |

62.5 g/mol |

InChI |

InChI=1S/B3H2N2/c1-2-5-3-4-1/h4-5H |

InChI Key |

VZZDGJSAWDXGEE-UHFFFAOYSA-N |

Canonical SMILES |

[B]1[B]N[B]N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71356663 would likely involve scaling up the laboratory synthesis to a larger scale. This process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would involve stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

CID 71356663 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 71356663 has various applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating specific diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 71356663 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of CID 71356663 can be contextualized by comparing it with related compounds from diverse chemical families. Below is a detailed analysis based on available evidence:

Table 1: Structural and Functional Comparison

Key Findings

Structural Similarities: this compound shares a cyclic framework with betulin (CID 72326), a triterpenoid with demonstrated inhibitory activity against steroid transporters . Both compounds may exhibit hydrophobic properties due to methyl/hydroxyl substitutions. Oscillatoxin D (CID 101283546), a marine toxin, features a macrocyclic lactone structure distinct from this compound, highlighting divergent biosynthetic origins .

Betulin-derived inhibitors (e.g., CID 72326, CID 64971) are noted for their roles in modulating steroid transport, whereas this compound’s bioactivity remains speculative without direct pharmacological data .

Analytical Context :

- This compound was analyzed via GC-MS and vacuum distillation, methods commonly used for volatile or semi-volatile compounds, contrasting with oscillatoxin derivatives (e.g., CID 185389), which often require advanced LC-MS/MS for characterization due to their larger molecular weights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.